Biotin-ProTx-I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protoxin I (ProTx-I; β-theraphotoxin-Tp1a) is a toxin that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. Biotin-ProTx-I is a biotin-tagged version of ProTx-I.

Scientific Research Applications

Metabolic and Gene Regulatory Roles : Biotin acts as a coenzyme for several carboxylases, playing a critical role in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. It also influences gene regulation through its interaction with chromatin structure (Zempleni et al., 2021).

Biotin in Neurological Disorders : Biotin has been studied for its potential role in neurological disorders. Its ability to regulate gene expression independently of its function as a coenzyme suggests potential therapeutic applications in this area (León-Del-Río, 2019).

Pharmacokinetics Studies : Understanding the pharmacokinetics of biotin in various organisms, including humans and animals, is essential for its therapeutic use and to establish optimal usage methods (Klinov et al., 1993).

Immunomodulatory Applications : Biotin's role in immunomodulation is explored through technologies like ProtEx™, which allow for the display of exogenous proteins on cell surfaces for immunomodulatory purposes. This has implications in gene therapy and treatment of immune-based diseases (Singh et al., 2005).

Biotechnological Production and Biosynthesis : Biotin's biotechnological applications include its use in food, feed, and cosmetics. Its biosynthesis in microbes and strategies for biotin overproduction using biotechnological methods are areas of significant research (Streit & Entcheva, 2003).

Biotin in Cancer Therapy : Research on biotin-conjugated prodrugs for targeted cancer therapy shows promising results. Biotin-guided systems enhance the cellular uptake of drugs, offering a targeted approach to cancer treatment (Liang et al., 2018).

Biotin in Metabolic Disorders : Biotin plays a pivotal role in maintaining metabolic homeostasis. Its role in diseases related to metabolic disorders and its influence on cellular energy balance are crucial areas of research (Hernandez-Vazquez et al., 2013).

Drug Delivery Systems : Biotin has been explored as a targeting moiety in drug delivery systems, particularly in cancer treatment. Its ability to enhance the efficacy and reduce side effects of chemotherapeutic agents like methotrexate is a significant area of research (Taheri et al., 2011).

properties

Appearance |

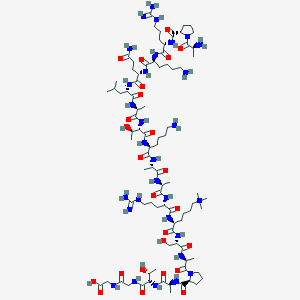

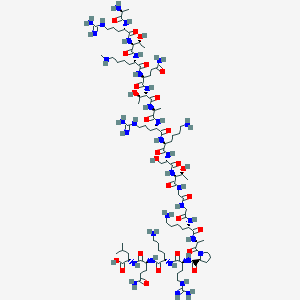

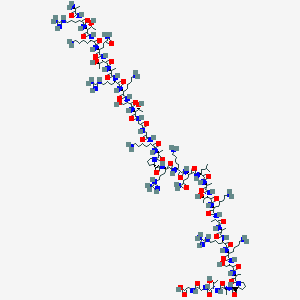

White lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Arg-Tyr-Trp-Leu-Gly-Gly-Cys9-Ser-Ala-Gly-Gln-Thr-Cys15-Cys16-Lys-His-Leu-Val-Cys21-Ser-Arg-Arg-His-Gly-Trp-Cys28-Val-Trp-Asp-Gly-Thr-Phe-Ser-OHLength (aa): 35 |

|---|---|

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)

![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)